Nandrolone phenpropionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWXUGDQUBIEIZ-QNTYDACNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023353 | |
| Record name | Nandrolone phenpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nandrolone phenpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.58e-04 g/L | |
| Record name | Nandrolone phenpropionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nandrolone phenpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62-90-8 | |
| Record name | Nandrolone phenylpropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nandrolone phenpropionate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nandrolone phenpropionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nandrolone phenpropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nandrolone phenpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-β-hydroxyestr-4-en-3-one 17-(3-phenylpropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NANDROLONE PHENPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF7Z9K2T3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nandrolone phenpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
118 °C | |
| Record name | Nandrolone phenpropionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nandrolone phenpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Characterization of Nandrolone Phenpropionate
Mechanism of Androgen Receptor Agonism
Nandrolone (B1676933) exerts its effects by acting as a potent agonist of the androgen receptor (AR). wikipedia.orgdrugbank.comwikipedia.org The AR is a ligand-activated transcription factor that mediates the physiological effects of androgens like testosterone (B1683101). drugbank.comkjsm.org
As a synthetic derivative of testosterone, nandrolone is designed to interact with the androgen receptor. ncats.io Studies indicate that nandrolone binds to the androgen receptor with a higher affinity than testosterone. nih.govamegroups.org This binding event initiates a conformational change in the receptor protein, causing it to dissociate from heat shock proteins that keep it stable in the cytoplasm. kjsm.org
This newly formed hormone-receptor complex then translocates into the cell nucleus. drugbank.comduke.edu Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) or, more specifically, androgen response elements (AREs). drugbank.comhmdb.ca This binding is a critical step for the initiation of gene transcription. duke.eduduke.edu
The binding of the nandrolone-AR complex to AREs on target genes modulates their transcriptional activity. drugbank.comhmdb.ca This interaction recruits various coactivator and corepressor proteins, which ultimately enhances or suppresses the expression of specific genes. drugbank.comkjsm.org The resulting alteration in protein synthesis is the basis for nandrolone's anabolic effects. nih.govpatsnap.com
Key genes and pathways influenced by this mechanism include those integral to skeletal muscle development and repair. nih.gov For instance, AAS administration has been shown to increase the expression of anabolic factors such as MyoD and myogenin, which are critical regulators of myogenesis (muscle cell formation). nih.govnih.gov Furthermore, the expression of insulin-like growth factor-1 (IGF-1), a potent promoter of muscle growth, is also often increased. nih.govnih.gov The modulation of these genetic pathways leads to an increase in muscle protein synthesis. nih.govpatsnap.com
Differential Myotrophic Versus Androgenic Activity
Nandrolone is characterized by its strong anabolic (myotrophic, or muscle-building) effects and comparatively weak androgenic (masculinizing) effects. wikipedia.orgwikipedia.orgmedex.com.bd This dissociation between anabolic and androgenic activity is a key feature that distinguishes it from testosterone. wikipedia.org
The anabolic and androgenic potential of steroids is often expressed as a ratio, comparing the myotrophic activity to the androgenic activity relative to a reference compound like testosterone propionate. wikipedia.org In animal bioassays, testosterone exhibits a myotrophic-to-androgenic ratio of approximately 1:1. nih.govamegroups.org In contrast, nandrolone demonstrates a significantly more favorable ratio, reported to be as high as 11:1. nih.govamegroups.orgresearchgate.net This indicates a much greater propensity for stimulating muscle growth relative to producing androgenic effects. nih.govamegroups.org
| Compound | Myotrophic:Androgenic Ratio (Relative to Testosterone) |
| Testosterone | ~1:1 |
| Nandrolone | ~3:1 to ~11:1 |
| This table presents an approximate comparison based on data from rodent bioassays. The exact ratio can vary depending on the specific study and assay methodology. wikipedia.orgnih.govamegroups.orgwikipedia.org |
The significant difference in androgenic activity between nandrolone and testosterone is primarily explained by their interaction with the enzyme 5α-reductase. wikipedia.orgscielo.br This enzyme is highly expressed in androgenic tissues such as the prostate, skin, and hair follicles, but is found in negligible amounts in skeletal muscle. wikipedia.orgresearchgate.netamegroups.org
In these tissues, 5α-reductase converts testosterone into dihydrotestosterone (B1667394) (DHT), a metabolite that is significantly more potent and has a higher binding affinity for the androgen receptor. scielo.brnih.govwikipedia.org This conversion potentiates the androgenic effects of testosterone in target tissues. wikipedia.org
Conversely, when nandrolone is acted upon by 5α-reductase, it is converted to 5α-dihydronandrolone (DHN). wikipedia.orgnih.govswolverine.com Unlike DHT, DHN is a much weaker agonist of the androgen receptor and has a lower binding affinity than nandrolone itself. wikipedia.orgnih.gov Therefore, in tissues with high 5α-reductase activity, nandrolone is effectively metabolized into a less active compound, leading to reduced androgenic effects. nih.govnih.govtransfemscience.org This inactivation in androgenic tissues, coupled with its direct, strong action in muscle tissue (where 5α-reductase is scarce), is the primary mechanism behind nandrolone's high anabolic-to-androgenic ratio. researchgate.netnih.govoup.com
Influence on Protein Metabolism and Nitrogen Balance
Nandrolone phenpropionate exerts a profound influence on protein metabolism, primarily by promoting a state of positive nitrogen balance. patsnap.commedex.com.bdechemi.com Nitrogen is a fundamental component of amino acids, the building blocks of protein. patsnap.com A positive nitrogen balance, where nitrogen intake and retention exceed nitrogen excretion, is indicative of an anabolic state where the rate of protein synthesis is greater than the rate of protein breakdown. patsnap.comclinicaltrials.gov
Metabolic balance studies have demonstrated that injectable nandrolone esters produce a strong and lasting nitrogen-sparing effect. nih.gov This can amount to a retention of 2 to 2.5 grams of nitrogen per day, which corresponds to a daily gain of 60 to 75 grams of lean body mass. nih.gov By increasing protein synthesis from amino acids and inhibiting the breakdown of amino acids, nandrolone effectively promotes the growth of muscle and other tissues. patsnap.comechemi.com This effect is particularly significant in conditions characterized by a negative nitrogen balance, such as after major surgery or during chronic debilitating diseases. medex.com.bdnih.gov Studies have shown that nandrolone can attenuate the protein catabolism that typically follows major trauma. nih.gov
Enhancement of Protein Synthesis
This compound is recognized for its ability to promote protein synthesis, a fundamental process for muscle growth and repair. patsnap.comchemicalbook.com By binding to androgen receptors in muscle tissue, it stimulates the transcription of genes that are directly involved in the creation of new proteins. patsnap.com This anabolic effect contributes to an increase in muscle mass and can aid in recovery from strenuous physical activity. patsnap.com
| Dose of this compound | Change in Body Protein | Change in Gastrocnemius Muscle Mass |
| 1 mg/kg | 9% increase | Significant increase |
| 4 mg/kg | Not specified | Significant increase |
| 10 mg/kg | 9% increase | Significant increase |
Regulation of Nitrogen Retention
Studies have shown that this compound promotes nitrogen retention in muscles, which is a vital aspect of its anabolic activity. nih.gov This action helps to increase muscle size and can also contribute to the preservation of muscle mass during periods of catabolism, such as in chronic debilitating diseases or after severe trauma. patsnap.commedex.com.bd
Hormonal and Receptor-Mediated Interactions
The pharmacological profile of this compound is further defined by its interactions with various enzymes and cellular proteins, which influence its hormonal activity and downstream effects.
Aromatase Enzyme Affinity and Estrogenic Conversion Potential
This compound exhibits a lower affinity for the aromatase enzyme compared to testosterone. patsnap.commedscape.com Aromatase is responsible for the conversion of androgens into estrogens. patsnap.com Consequently, this compound has a reduced potential for conversion to estrogenic metabolites. patsnap.com This lower rate of aromatization, estimated to be three to four times less than that of testosterone, means that estrogen-related side effects are less likely to occur. medscape.com While the potential for estrogenic conversion exists, it is significantly lower than with many other anabolic steroids. patsnap.com Animal studies have suggested that nandrolone can be converted to various estrogens through the action of aromatase. nih.govamegroups.org
Interaction with Heat Shock Protein 90 (Hsp90)
Recent research has begun to explore the interactions between androgens and cellular chaperone proteins like Heat Shock Protein 90 (Hsp90). Hsp90 is known to play a role in the stability and function of various proteins, including some hormone receptors. Computational analyses have indicated a significant binding interaction between nandrolone and various protein targets, including heat shock proteins. researchgate.net The interaction between Hsp90 and the androgen receptor is a critical area of study, as Hsp90 is involved in the proper folding and function of the receptor. While direct and extensive research on the specific interaction between this compound and Hsp90 is still emerging, the broader understanding is that Hsp90 inhibitors can disrupt the interaction between Hsp90 and client proteins like STAT3, leading to their degradation. thno.org This suggests a complex interplay between steroid hormones and cellular chaperone systems that can influence signaling pathways.
Metabolic Pathways and Pharmacokinetic Profiles of Nandrolone Phenpropionate
Ester Hydrolysis and Prodrug Conversion to Nandrolone (B1676933)
Nandrolone phenpropionate is administered via intramuscular injection, from where it is slowly absorbed into the bloodstream. nih.govlookchem.com The initial and most critical step in its metabolic activation is the hydrolysis of the phenpropionate ester group. This process is catalyzed by esterase enzymes present in the blood and various tissues, which cleave the ester bond and release the active hormone, nandrolone. wikipedia.org This conversion from a prodrug to the active compound is a rate-limiting step that governs the pharmacokinetic profile of the drug. acs.org
The esterification of nandrolone to this compound significantly extends the hormone's half-life and duration of action compared to unesterified nandrolone. wikipedia.org While unesterified nandrolone would be rapidly cleared from the body, the slow release from the intramuscular depot and subsequent hydrolysis of NPP ensures a sustained release of nandrolone into the circulation. wikipedia.orgwikipedia.org Studies have shown that after an injection of this compound, the concentration of nandrolone in the blood rises sharply, reaching a peak within hours to a day, after which it begins to decline. sal.edu.in The duration of action of this compound is approximately one week. wikipedia.org
Primary and Secondary Metabolite Formation in Biological Systems
Once nandrolone is released, it undergoes extensive metabolism, primarily in the liver, through a series of phase I and phase II reactions. mdpi.comfrontiersin.org These reactions transform the parent compound into more water-soluble metabolites that can be more easily excreted from the body.
19-Norandrosterone (B1242311) (19-NA) and 19-Noretiocholanolone (B1255105) (19-NE) Pathways
The primary metabolic pathway for nandrolone involves the reduction of its A-ring. acs.org This leads to the formation of two major urinary metabolites: 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE). wikipedia.orgmdpi.com These metabolites are formed through the action of 5α-reductase and 5β-reductase enzymes, respectively. wikipedia.orgwikipedia.org 19-norandrosterone is typically the most abundant metabolite found in urine and is the primary target for detection in anti-doping tests. wikipedia.orgmdpi.com The ratio of 19-NA to 19-NE can exhibit interindividual variability. nih.gov
Glucuronide and Sulfate (B86663) Conjugation
Following the phase I reactions that form 19-NA and 19-NE, these metabolites undergo phase II conjugation reactions to further increase their water solubility and facilitate their excretion. The two main conjugation pathways are glucuronidation and sulfation. acs.orgmdpi.com
Glucuronidation involves the attachment of a glucuronic acid molecule to the hydroxyl groups of the metabolites, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. acs.orgnih.gov Several UGT isoforms, including UGT2B7 and UGT2B15, have been identified as being involved in the glucuronidation of nandrolone metabolites. frontiersin.org Both 19-norandrosterone and 19-noretiocholanolone are excreted in the urine as glucuronide conjugates. mdpi.comnih.gov
Sulfate conjugation is another important pathway where a sulfate group is added to the metabolites. mdpi.com Both 19-NA and 19-NE can be found in urine as sulfate conjugates. nih.gov Research has shown that under normal physiological conditions, a significant portion of 19-NA is excreted as a sulfate conjugate, whereas after administration of exogenous nandrolone, the glucuronidated form of 19-NA becomes predominant. mdpi.com
Dihydronandrolone Formation
Another metabolic pathway for nandrolone involves its conversion to 5α-dihydronandrolone (5α-DHN) by the enzyme 5α-reductase. wikipedia.orgdbpedia.org Unlike the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), the 5α-reduction of nandrolone results in a metabolite with a weaker affinity for the androgen receptor. wikipedia.orgnih.gov This metabolic "inactivation" in androgenic tissues is thought to contribute to the lower androgenic side effect profile of nandrolone compared to testosterone. wikipedia.org
Elimination Kinetics and Detection Windows
The elimination of this compound and its metabolites from the body follows specific kinetic patterns that are important for determining detection windows in doping control. After a single intramuscular injection of 100 mg of this compound, the anabolic effects can last for 10 to 14 days. wikipedia.org
The metabolites of nandrolone, primarily 19-norandrosterone, can be detected in urine for an extended period. The detection window for this compound is shorter than that of its longer-ester counterpart, nandrolone decanoate (B1226879). wikipedia.org However, metabolites can still be detectable for several months after the last administration. nih.gov The peak urinary concentrations of 19-NA and 19-NE typically occur within 2 to 12 hours after oral administration of nandrolone precursors and then decline over approximately 72 to 96 hours. nih.gov
The World Anti-Doping Agency (WADA) has established a threshold for urinary 19-norandrosterone to differentiate between endogenous production and exogenous administration. wikipedia.org
Factors Influencing Metabolite Excretion Patterns
Several factors can influence the excretion patterns of nandrolone metabolites, leading to interindividual variability. nih.gov These factors include:
Genetics: Polymorphisms in the genes encoding metabolizing enzymes, such as UGT2B15, can affect the rate of glucuronidation and, consequently, the excretion of metabolites. frontiersin.org
Physiological Conditions: Factors such as menstrual cycle phase in women have been investigated, although studies have shown that nandrolone excretion is not significantly affected by it. wada-ama.orgresearchgate.net Similarly, exhaustive exercise does not appear to increase the urinary concentration of nandrolone metabolites. researchgate.net
Drug Formulation and Administration Site: The concentration of the nandrolone ester solution and the site of injection (e.g., gluteal vs. deltoid muscle) can influence the absorption rate and subsequent metabolite excretion profile. sal.edu.in
Fluid Intake: Ingestion of large volumes of fluid can lead to hemodilution and potentially result in an underestimation of excreted doping substances. wetestyoutrust.com
Molecular and Cellular Mechanisms of Biological Action
Transcriptional Regulation of Anabolic Processes
The primary mechanism through which nandrolone (B1676933) phenylpropionate exerts its anabolic effects is by acting as an agonist for the androgen receptor (AR). wikipedia.orgnih.govdrugbank.com Upon administration, NPP is hydrolyzed to its active form, nandrolone, which binds to ARs located in the cytoplasm of target cells in various tissues. wikipedia.orgpatsnap.com This binding affinity of nandrolone to the AR is greater than that of testosterone (B1683101). nih.govdrugbank.com
The formation of the nandrolone-AR complex triggers a conformational change, leading to its translocation into the cell nucleus. nih.govdrugbank.com Inside the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs). nih.govdrugbank.com This binding modulates the transcriptional activity of target genes, ultimately altering protein synthesis. patsnap.comnih.gov By activating the transcription of genes involved in anabolic pathways, NPP significantly enhances protein synthesis and nitrogen retention in muscle tissue. patsnap.commanchester.ac.uk A positive nitrogen balance is a fundamental state required for muscle anabolism, as nitrogen is a key component of amino acids, the building blocks of protein. patsnap.com This transcriptional regulation is the foundational mechanism for the muscle growth and repair facilitated by the compound. patsnap.com
| Mechanism | Description | Key Outcome | Source |
|---|---|---|---|
| Androgen Receptor (AR) Binding | Nandrolone, the active form of NPP, binds to intracellular androgen receptors with high affinity. | Initiation of anabolic signaling cascade. | patsnap.comnih.govdrugbank.com |
| Nuclear Translocation | The nandrolone-AR complex moves into the cell nucleus. | Access to genetic material. | nih.govdrugbank.com |
| Gene Transcription Modulation | The complex binds to Hormone Response Elements (HREs) on DNA, influencing gene expression. | Altered synthesis of specific proteins. | nih.govdrugbank.com |
| Enhanced Protein Synthesis | Increased transcription of genes related to protein production. | Facilitates repair and growth of muscle tissue. | patsnap.commanchester.ac.uk |
| Increased Nitrogen Retention | Creates a positive nitrogen balance, an environment conducive to muscle anabolism. | Supports muscle growth and aids in recovery. | patsnap.com |
Cellular Impact on Myogenesis and Muscle Remodeling
The transcriptional changes initiated by nandrolone phenylpropionate have a direct impact on muscle cells, promoting myogenesis (the formation of muscular tissue) and remodeling. Studies in animal models have demonstrated that NPP administration leads to a significant increase in the mass and protein content of muscles. manchester.ac.ukkoreascience.kr This is a direct result of the enhanced protein synthesis and nitrogen retention previously described. patsnap.comwoodbridgebrewingco.com
By stimulating muscle cell growth, NPP supports significant muscle hypertrophy. woodbridgebrewingco.com Research has shown that even at varying doses, NPP can increase body protein content. manchester.ac.uk Furthermore, it aids in muscle recovery by reducing muscle damage and inflammation following exercise. woodbridgebrewingco.com In a study on rats treated with catabolic adrenocorticotrophic hormone (ACTH), NPP administration was shown to increase the weight, protein content, and fractional rate of protein synthesis in the gastrocnemius muscle, counteracting the hormone's muscle-wasting effects. koreascience.kr This highlights its role in not only building new muscle tissue but also in preserving existing muscle mass under catabolic conditions.
| Study Focus | Model | Key Findings | Source |
|---|---|---|---|
| Dose-dependent effects on muscle | Female rats | Significantly increased mass and protein content of gastrocnemius muscle at all tested doses (1, 4, and 10 mg/kg). Muscle protein synthesis was significantly stimulated at 1 and 4 mg/kg. | manchester.ac.uk |
| Effects in a catabolic state | ACTH-treated male and female rats | NPP increased body protein content and was associated with increases in the weight, protein content, and fractional rate of protein synthesis of gastrocnemius muscle. | koreascience.kr |
| General Anabolic Effects | General Review | Stimulates muscle cell growth, reduces muscle damage and inflammation, and enhances nitrogen retention. | woodbridgebrewingco.com |
Mechanisms of Bone Metabolism Modulation
Nandrolone phenylpropionate also exerts significant influence on bone metabolism, primarily by promoting the deposition of calcium and phosphorus and supporting the growth of bone tissue. lookchem.com Its effects have been recognized in the treatment of osteoporosis, where it can help increase bone mineral content. wikipedia.orglookchem.com The underlying mechanisms involve a complex interplay between bone formation and resorption processes. Studies on the closely related compound, nandrolone decanoate (B1226879), show a therapeutic profile that involves the inhibition of bone resorption, which is not followed by a suppression of bone formation. nih.gov This "uncoupling" of bone turnover processes results in a net gain in bone mass. nih.gov
Research indicates that nandrolone directly affects bone cells. It has been shown to improve the proliferation and differentiation of osteoblasts, the cells responsible for forming new bone. nih.gov In vitro studies demonstrated that nandrolone significantly increased osteoblast proliferation across a range of concentrations. nih.gov Furthermore, it enhances the activity of alkaline phosphatase (ALP) and increases osteocalcin content, both of which are key markers of osteoblast differentiation and bone formation activity. nih.govmedscitechnol.com Histomorphometric studies following nandrolone decanoate therapy have confirmed a significant increase in trabecular bone volume and active osteoid surface area, providing in vivo evidence of increased bone formation. nih.gov By stimulating osteoblast activity and potentially inhibiting the activity of osteoclasts (cells that resorb bone), nandrolone shifts the balance of bone remodeling in favor of bone accretion. nih.govnih.gov
A unique effect of nandrolone phenylpropionate is its ability to enhance collagen synthesis. patsnap.com Collagen is a critical structural protein in connective tissues, including tendons, ligaments, and the organic matrix of bone. patsnap.com Research has shown that NPP significantly increases the expression of pro-alpha 1 (I) collagen mRNA in fibroblasts, the cells that produce collagen. medisearch.ionih.gov This effect was observed to be positively correlated with an increased density of androgen receptors on the fibroblasts, suggesting a receptor-mediated mechanism. medisearch.ionih.gov By stimulating collagen production, NPP can improve the health and resilience of joints and connective tissues, which is particularly beneficial for withstanding strenuous physical activities. patsnap.com
| Target | Effect | Observed Outcome | Source |
|---|---|---|---|
| Osteoblasts | Stimulation | Increased cell proliferation, alkaline phosphatase (ALP) activity, and osteocalcin content. | nih.govmedscitechnol.com |
| Bone Resorption | Inhibition | Leads to an "uncoupling" of bone resorption and formation, favoring a net gain in bone mass. | nih.gov |
| Bone Mineral Content | Increase | Promotes deposition of calcium and phosphorus. | patsnap.comlookchem.com |
| Fibroblasts | Stimulation | Increased expression of pro-alpha 1 (I) collagen mRNA. | medisearch.ionih.gov |
Erythropoietic Stimulation Pathways
Nandrolone phenylpropionate is known to stimulate erythropoiesis, the process of red blood cell production. patsnap.comnih.govdrugbank.com The primary mechanism for this effect is the increased production and urinary excretion of erythropoietin (EPO), a hormone that is essential for stimulating the bone marrow to produce red blood cells. nih.govdrugbank.com Androgenic steroids, in general, are understood to enhance erythropoiesis by stimulating EPO biosynthesis. nih.gov An increased count of red blood cells enhances the oxygen-carrying capacity of the blood, which can lead to improved endurance and stamina by increasing oxygen delivery to muscle tissues. patsnap.com
Investigation of Neuromodulatory Effects
Beyond its well-documented anabolic effects on muscle and bone, research suggests that nandrolone also has neuromodulatory effects, influencing brain function and behavior. Studies using the related ester, nandrolone decanoate, in animal models have shown that administration can alter brain areas that regulate anxiety, motivation, and reward. biorxiv.org For instance, prepubertal exposure to nandrolone in male rats was found to decrease anxiety-like behaviors. biorxiv.org This was observed as reduced time spent in the closed arms of an elevated plus maze and increased time in the center of an open field. biorxiv.org Such findings suggest that nandrolone can impact emotional behaviors. The research also noted changes in dopamine type 2 receptors in the nucleus accumbens and medial prefrontal cortex, indicating that the compound can directly affect key neurotransmitter systems involved in reward and executive function. biorxiv.org
| Behavioral Domain | Model | Observed Effect | Potential Mechanism | Source |
|---|---|---|---|---|
| Anxiety | Prepubertal male rats | Decreased anxiety-like behaviors in elevated plus maze and open field tests. | Alteration of brain areas regulating emotion. | biorxiv.org |
| Reward/Addiction | Prepubertal male rats | Altered behavioral response to cocaine. | Changes in dopamine type 2 receptors in nucleus accumbens and medial prefrontal cortex. | biorxiv.org |
Impact on Locomotor Activity and Endurance
The influence of nandrolone on locomotor activity and endurance presents a complex and somewhat contested area of research. Some studies suggest that Nandrolone Phenylpropionate may enhance endurance. For instance, research on rats treated with Nandrolone Phenylpropionate indicated an increased running endurance compared to control groups. nih.gov This improvement in physical stamina is thought to be linked to nandrolone's ability to stimulate erythropoiesis, the production of red blood cells. patsnap.comdrugbank.com An increase in red blood cells enhances the oxygen-carrying capacity of the blood, thereby improving endurance and reducing fatigue during strenuous physical activity. patsnap.com
Table 1: Effects of Nandrolone on Locomotor Activity and Endurance
| Parameter | Compound Studied | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Running Endurance | Nandrolone Phenylpropionate | Increased | Enhanced erythropoiesis and oxygen delivery to muscles nih.govpatsnap.com |
Effects on Neurotransmitter Systems (e.g., Glutamatergic)
Nandrolone and its esters have been shown to exert significant effects on various neurotransmitter systems within the brain, with the glutamatergic system being a key area of investigation. Exposure to nandrolone, particularly during adolescence, has been found to alter the normal activity of the glutamatergic system in the latero-anterior hypothalamus, a brain region implicated in the expression of aggressive behavior. nih.gov
Research using the related compound, Nandrolone Decanoate, has provided further insight into these mechanisms. Studies have indicated that nandrolone-induced aggressive behavior is associated with alterations in extracellular glutamate homeostasis. nih.gov This is characterized by a decrease in the activity of the glutamate transporter GLT-1, which is responsible for clearing excess glutamate from the synaptic cleft. nih.gov The resulting accumulation of extracellular glutamate can lead to hyperexcitability of the N-methyl-d-aspartate receptor (NMDAr), a key glutamate receptor. nih.gov This NMDAr hyperexcitability is believed to be a contributing factor to the increased aggression observed in some studies. nih.gov While this research was conducted with Nandrolone Decanoate, the shared active molecule (nandrolone) suggests that Nandrolone Phenylpropionate may have similar effects on the glutamatergic system.
Table 2: Nandrolone's Effects on the Glutamatergic System
| Component | Compound Studied | Effect | Consequence |
|---|---|---|---|
| Glutamatergic System Activity | Nandrolone | Altered activity in the latero-anterior hypothalamus nih.gov | Potential changes in aggression and behavior nih.gov |
| GLT-1 Transporter | Nandrolone Decanoate | Decreased expression and activity nih.gov | Reduced extracellular glutamate clearance nih.gov |
Influence on Hypothalamic-Pituitary-Adrenal (HPA) Axis
The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress. Nandrolone Phenylpropionate has been shown to influence the HPA axis, although the exact nature of this interaction appears to be complex and potentially context-dependent.
In a study involving adrenocorticotrophic hormone (ACTH)-treated rats, Nandrolone Phenylpropionate demonstrated a suppressive effect on the stress-induced increase in plasma corticosterone (B1669441) concentrations. ACTH is a hormone that stimulates the adrenal glands to produce corticosterone (the primary glucocorticoid in rodents). The ability of NPP to mitigate the rise in corticosterone suggests that part of its anabolic action may be derived from its anti-catabolic effect of reducing the levels of catabolic glucocorticoid hormones.
Conversely, research on the related compound, Nandrolone Decanoate, has shown that it can have a stimulatory effect on the HPA axis. One study found that a three-day course of Nandrolone Decanoate injections in rats led to a significant increase in circulating levels of both ACTH and corticosterone one hour after the final injection. nih.gov These seemingly contradictory findings may be attributable to differences in the specific nandrolone ester used, the duration of treatment, and the physiological state of the animals being studied.
Table 3: Influence of Nandrolone Esters on HPA Axis Hormones
| Hormone | Compound Studied | Experimental Condition | Observed Effect |
|---|---|---|---|
| Corticosterone | Nandrolone Phenylpropionate | ACTH-treated rats | Suppressed the increase in plasma concentrations |
| ACTH | Nandrolone Decanoate | 3-day injection course in rats | Significantly increased circulating levels 1 hour post-injection nih.gov |
Structure Activity Relationships and Steroidogenesis of Nandrolone Phenpropionate
Structural Modifications and Pharmacological Outcomes
The pharmacological profile of nandrolone (B1676933) phenpropionate is a direct result of specific modifications to the testosterone (B1683101) molecule. These alterations are designed to enhance its anabolic (tissue-building) properties while diminishing its androgenic (masculinizing) effects, and to control its release and duration of action in the body.
Role of the C19 Methyl Group
Nandrolone is chemically known as 19-nortestosterone, a name that highlights the key structural difference from testosterone: the removal of the methyl group at the C19 position. transfemscience.orgnih.gov This single modification has profound effects on the compound's activity. The absence of the C19 methyl group is associated with a favorable shift in the anabolic-to-androgenic ratio. wikipedia.orgnih.gov
The removal of this methyl group makes the A ring of the steroid more susceptible to the enzyme aromatase, which could theoretically increase conversion to estrogenic metabolites. However, in practice, nandrolone exhibits reduced estrogenicity. wikipedia.org More significantly, the lack of the C19 methyl group influences the interaction with the 5α-reductase enzyme. While testosterone is converted by 5α-reductase to the more potent androgen dihydrotestosterone (B1667394) (DHT), nandrolone is converted to a much weaker androgen, 5α-dihydronandrolone. transfemscience.orgwikipedia.org This is a primary reason for the reduced androgenic side effects observed with nandrolone compared to testosterone. transfemscience.org
Furthermore, the removal of the C19 methyl group has been shown to confer progestogenic activity. wikipedia.org Nandrolone and its derivatives bind to the progesterone (B1679170) receptor, an activity not seen with testosterone. wikipedia.org
Esterification and its Influence on Bioavailability and Duration of Action
Nandrolone itself has a very short half-life in the body. mdpi.com To overcome this, it is administered as an ester, such as nandrolone phenpropionate. Esterification involves attaching a fatty acid chain—in this case, a phenylpropionate group—to the 17β-hydroxyl group of the nandrolone molecule. nih.govwikipedia.org This process does not alter the fundamental pharmacological activity of the nandrolone molecule but significantly impacts its pharmacokinetics. oup.com
When this compound is injected intramuscularly, it forms a depot in the muscle tissue from which it is slowly released into the bloodstream. nih.govoup.com The ester bond protects the nandrolone from rapid metabolism. Once in circulation, enzymes called esterases cleave off the phenylpropionate side chain, releasing the active nandrolone molecule. oup.comwikipedia.org This slow release and subsequent hydrolysis result in a sustained elevation of nandrolone levels in the blood, prolonging its therapeutic effect and reducing the frequency of administration. mdpi.com
The length of the ester chain is a key determinant of the drug's duration of action. mdpi.com this compound, with its shorter phenylpropionate ester, has a faster onset and shorter duration of action compared to longer-chain esters like nandrolone decanoate (B1226879). wikipedia.orgafboard.comsal.edu.in This results in higher and earlier peak plasma concentrations of nandrolone. afboard.comnih.gov The duration of action for a single intramuscular injection of this compound is approximately one week. wikipedia.orgnoahcompendium.co.uk
Stereochemical Considerations and Receptor Binding
The biological activity of this compound is intrinsically linked to its specific three-dimensional shape, or stereochemistry, which allows it to bind to and activate the androgen receptor (AR). The steroid nucleus has a rigid and specific conformation that is essential for this interaction.
The 17β-hydroxyl group is a critical feature for binding to the androgen receptor. nih.gov Esterification at this position, as seen in this compound, temporarily masks this group, rendering the molecule inactive until the ester is hydrolyzed. The stereochemistry at various chiral centers within the steroid's four-ring structure is also crucial for a proper fit into the ligand-binding pocket of the AR. Any alteration to this complex three-dimensional structure can significantly reduce or abolish its ability to bind to and activate the receptor.
Comparative Pharmacodynamics of Nandrolone Esters
The pharmacodynamic effects of nandrolone are significantly influenced by the type of ester attached to the parent molecule. The primary difference between this compound and other nandrolone esters, such as nandrolone decanoate, lies in their pharmacokinetic profiles, which in turn dictates their pharmacodynamic response. afboard.comnih.gov
A comparative study of this compound and nandrolone decanoate revealed that the phenylpropionate ester leads to higher and more rapidly achieved peak plasma concentrations of nandrolone. afboard.comnih.govchemicalbook.com This results in a quicker onset of action. Correspondingly, the suppression of endogenous testosterone production was more rapid, though also of a shorter duration, with this compound compared to the decanoate ester. afboard.comnih.govchemicalbook.com
The duration of action is directly related to the length of the ester chain. The shorter phenylpropionate ester is hydrolyzed more quickly, leading to a shorter half-life and a duration of effect of about one week. wikipedia.orgnoahcompendium.co.uk In contrast, the longer decanoate ester is released and hydrolyzed more slowly, resulting in a more sustained, albeit delayed, effect that can last for two to three weeks. wikipedia.orgwikipedia.orgnoahcompendium.co.uk
The choice between this compound and nandrolone decanoate often depends on the desired therapeutic outcome and dosing frequency. The faster action of this compound may be preferable in some clinical scenarios, while the longer duration of nandrolone decanoate offers the convenience of less frequent injections. wikipedia.org
Table of Pharmacodynamic Comparison of Nandrolone Esters
Table of Mentioned Compounds
Therapeutic Applications and Clinical Research Perspectives
Exploration of Therapeutic Efficacy in Muscle Wasting Syndromes
The anabolic nature of nandrolone (B1676933) phenylpropionate, which promotes muscle growth and protein synthesis, has made it a candidate for treating conditions characterized by muscle wasting. patsnap.compatsnap.comamegroups.org
Cachexia Associated with Chronic Illness (e.g., HIV/AIDS, Cancer)
Nandrolone esters have been investigated for their potential to counteract the severe muscle wasting, or cachexia, associated with chronic diseases like HIV/AIDS and cancer. wikipedia.orgpatsnap.complos.org The rationale for its use lies in its ability to promote a positive nitrogen balance and increase lean body mass. amegroups.org Studies have shown that nandrolone administration can lead to increases in muscle mass and strength in patients with these conditions. amegroups.org Research in patients with HIV-associated wasting has demonstrated that nandrolone can reverse weight loss. accjournal.org Similarly, nandrolone esters have been used to treat cachexia in cancer patients. wikipedia.org
Post-Traumatic and Post-Surgical Catabolic States
The body enters a catabolic state following significant trauma or surgery, leading to muscle breakdown. Anabolic steroids like nandrolone have been explored for their potential to mitigate this muscle loss and support recovery. patsnap.com By promoting protein synthesis and inhibiting the breakdown of muscle tissue, nandrolone can help preserve muscle mass during these critical periods. patsnap.com Clinical trials have also investigated the use of nandrolone in patients recovering from critical illness, suggesting it may be beneficial for these individuals. accjournal.org
Investigation in Osteoporosis Management
Nandrolone phenylpropionate has been historically used in the treatment of senile and postmenopausal osteoporosis. wikipedia.orgwikipedia.orgpatsnap.com Its therapeutic effect is attributed to its ability to increase bone mineral density and stimulate the formation of extra-osseous collagen and soft tissue. droracle.aiamegroups.org Clinical studies have demonstrated that nandrolone esters can be effective in treating osteoporosis. wikipedia.orgnih.gov Research in postmenopausal women with osteoporosis has shown that nandrolone decanoate (B1226879), a closely related ester, can increase lumbar spine bone mineral content. droracle.ai Furthermore, anabolic androgenic hormones like nandrolone decanoate have been shown to increase bone mass in postmenopausal women, both alone and in combination with estrogen. glowm.com
Role in Anemia of Renal Insufficiency and Refractory Red Cell Production
Nandrolone phenylpropionate and its longer-acting counterpart, nandrolone decanoate, have been used to manage anemia associated with chronic kidney disease. ncats.ioclevelandclinic.orgwikipedia.orgdrugs.com The mechanism of action is believed to involve the stimulation of erythropoietin production, a hormone that promotes the formation of red blood cells. drugbank.comnih.gov This can lead to an increase in hemoglobin and red blood cell mass. ncats.iodrugs.com
Clinical studies have shown that nandrolone esters can be effective in treating the anemia of renal insufficiency. wikipedia.orgdrugbank.com In patients on hemodialysis, treatment with nandrolone decanoate has been shown to increase hemoglobin concentrations. tandfonline.com Furthermore, research suggests that androgens can be beneficial in patients with erythropoietin-refractory anemia, helping to control the anemia and reduce transfusion dependence. nih.gov Some studies have explored the combination of nandrolone with recombinant human erythropoietin, with some evidence suggesting greater gains in hematocrit compared to either agent alone. medscape.com
Potential Applications in Connective Tissue and Joint Health
There is emerging research into the potential benefits of nandrolone for connective tissue and joint health. patsnap.com Some studies suggest that nandrolone can enhance collagen synthesis, which is a critical component of connective tissues like tendons and ligaments. patsnap.com This could potentially improve joint health and resilience. patsnap.com Animal studies have suggested a potential role for nandrolone in improving joint healing, particularly in the context of rotator cuff injuries. nih.gov One study in postmenopausal women found that anabolic steroid therapy with nandrolone decanoate significantly increased the serum concentration of a marker for collagen synthesis. nih.gov Another study highlighted nandrolone's beneficial effects in stimulating the formation of extra-osseous collagen. amegroups.org
Table of Research Findings on Nandrolone Phenylpropionate and Related Esters:
| Therapeutic Area | Study Focus | Key Findings | Citations |
| Muscle Wasting | HIV-associated weight loss | Nandrolone has been shown to successfully reverse weight loss. | accjournal.org |
| Muscle Wasting | Post-surgical recovery | Nandrolone may be beneficial for patients recovering from critical illness. | accjournal.org |
| Osteoporosis | Postmenopausal women | Nandrolone decanoate increased lumbar spine bone mineral content. | droracle.ai |
| Osteoporosis | Postmenopausal women | Anabolic androgenic hormones like nandrolone decanoate increased bone mass. | glowm.com |
| Anemia | Renal insufficiency | Nandrolone decanoate increased hemoglobin and red cell mass. | ncats.iodrugs.com |
| Anemia | Erythropoietin-refractory anemia | Androgens can control anemia and reduce transfusion dependence. | nih.gov |
| Breast Cancer | Advanced breast cancer (perimenopausal) | 39% of patients responded to nandrolone phenylpropionate. | journals.co.za |
| Breast Cancer | Advanced breast cancer (postmenopausal) | No significant difference in response rates between tamoxifen (B1202) and nandrolone decanoate. | nih.gov |
| Connective Tissue | Collagen synthesis (postmenopausal women) | Nandrolone decanoate significantly increased a marker for collagen synthesis. | nih.gov |
| Connective Tissue | Joint healing | Animal studies suggest a potential role in improving rotator cuff repair. | nih.gov |
Emerging Research in Chronic Obstructive Pulmonary Disease (COPD)
Chronic Obstructive Pulmonary Disease (COPD) is often accompanied by debilitating effects such as weight loss and muscle wasting, which are linked to poorer survival rates. nih.gov The anabolic properties of nandrolone have led to investigations into its potential role in mitigating these catabolic states in COPD patients. Research has explored whether anabolic steroids can enhance the outcomes of comprehensive rehabilitation programs by increasing lean body mass and muscle strength. nih.gov
Clinical studies have yielded mixed but insightful results. A significant area of investigation has been the effect of nandrolone on body composition and physical function in this patient population. One double-blind, placebo-controlled, randomized trial found that a short-term course of nandrolone decanoate resulted in a notable increase in fat-free mass (FFM) in male patients with COPD compared to a placebo. nih.gov This increase was attributed to a rise in intracellular mass, without causing an expansion of extracellular water. nih.gov
The mechanisms underlying these potential benefits are also a subject of study. Improvements in muscle function and exercise capacity have been positively correlated with changes in erythropoietic parameters, such as hemoglobin and erythropoietin levels, following nandrolone administration. nih.gov
| Study Focus | Key Finding | Patient Subgroup | Associated Factor |
|---|---|---|---|
| Body Composition | Increased fat-free mass (FFM) compared to placebo. nih.gov | Male patients with COPD. nih.gov | Increase in intracellular mass. nih.gov |
| Efficacy without Rehabilitation | No significant improvement in weight, physiological function, or quality of life. nih.gov | Patients with severe COPD not in a structured rehabilitation program. nih.gov | Lack of a comprehensive rehabilitation program. nih.gov |
| Interaction with Glucocorticosteroids | Restored improvements in respiratory muscle function and exercise capacity. nih.gov | Patients on maintenance low-dose oral glucocorticosteroids. nih.gov | N/A |
| Mechanism of Action | Improvements in muscle function and exercise capacity were correlated with increases in erythropoietic parameters. nih.gov | Total group of studied COPD patients. nih.gov | Changes in hemoglobin and erythropoietin. nih.gov |
Consideration in Male Health and Hypogonadism Management
Nandrolone has been a subject of interest in the context of male health, primarily due to its distinct pharmacological profile compared to testosterone (B1683101). amegroups.org Healthcare providers have approved the use of certain anabolic steroids for treating conditions like primary male hypogonadism, a condition characterized by low testosterone levels. clevelandclinic.org
A key feature of nandrolone is its favorable myotrophic-to-androgenic ratio, which is significantly higher than that of testosterone. amegroups.org This suggests a greater propensity for stimulating muscle growth (myotrophic effect) with comparatively weaker androgenic activity. amegroups.org This dissociation is linked to its metabolism. In tissues with high concentrations of the enzyme 5α-reductase, such as the prostate and scalp, nandrolone is converted to a much weaker androgen receptor agonist, 5α-dihydronandrolone. wikipedia.org In contrast, testosterone is converted to the potent androgen dihydrotestosterone (B1667394) (DHT). wikipedia.org This metabolic difference forms the basis for considering nandrolone in specific clinical scenarios. amegroups.org
However, the use of nandrolone in hypogonadism management requires careful consideration of its impact on the hypothalamic-pituitary-gonadal (HPG) axis. Like other androgens, nandrolone provides negative feedback to the HPG axis, which can suppress the body's natural production of testosterone, as well as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). amegroups.org This suppression can exacerbate symptoms of low testosterone and potentially impact erectile function. amegroups.org Therefore, its application in male health is complex and continues to be an area of clinical investigation. amegroups.orgresearchgate.net
| Area of Consideration | Pharmacological Rationale | Potential Application | Key Consideration |
|---|---|---|---|
| Body Composition | High myotrophic:androgenic ratio; preferentially stimulates muscle growth. amegroups.org | Augmenting testosterone's effects in improving lean body mass and reversing metabolic syndrome. amegroups.org | N/A |
| Androgenic Alopecia | Nandrolone is not converted to the potent androgen DHT. amegroups.orgwikipedia.org | Potential use in hypogonadal men concerned about hair loss during testosterone therapy. amegroups.org | This remains a theoretical benefit requiring further clinical evidence. amegroups.org |
| Hypothalamic-Pituitary-Gonadal (HPG) Axis | Acts as an androgen receptor agonist, providing negative feedback to the HPG axis. amegroups.org | N/A | Suppresses endogenous production of testosterone, LH, and FSH, which can compound negative effects on erectile function. amegroups.org |
| General Hypogonadism | Anabolic steroids are prescribed to treat low testosterone levels. clevelandclinic.org | Treatment of primary male hypogonadism and hypogonadotropic hypogonadism. clevelandclinic.org | Potential for adverse effects and the need for medical supervision. clevelandclinic.org |
Analytical Methodologies and Forensic Science in Doping Control
Advanced Chromatographic and Spectrometric Techniques for Detection
Chromatography and spectrometry are the cornerstones of modern doping control analysis. These technologies allow for the separation, identification, and quantification of specific molecules within complex mixtures like urine and blood. For NPP, a combination of these techniques provides the high level of certainty required for anti-doping rule violations.
Gas chromatography-mass spectrometry (GC-MS) and its more advanced tandem version (GC-MS/MS) are powerful tools for detecting NPP metabolites. mdpi.com In this method, the sample is first vaporized and then separated based on the chemical properties of its components as they pass through a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured by the mass spectrometer, creating a unique "fingerprint" for each substance. unb.br
GC-MS is frequently used for the precise identification of nandrolone (B1676933) and its metabolites in urine. mdpi.com The main urinary metabolite targeted for detection is 19-norandrosterone (B1242311) (19-NA). mdpi.com GC-MS methods have been developed and validated for the quantitative analysis of anabolic androgenic steroids, including nandrolone phenylpropionate, in various pharmaceutical products. unb.br These methods often involve an extraction step followed by analysis, and in some cases, a derivatization step to improve the volatility and chromatographic behavior of the analytes. researchgate.net
Sample Preparation: Typically involves extraction with a solvent like methanol. unb.br
Instrumentation: A gas chromatograph coupled to a mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity. unb.br
Key Findings: GC-MS can reliably quantify NPP in seized pharmaceutical products and detect its metabolites in biological fluids. mdpi.comunb.br
Liquid Chromatography-Mass Spectrometry (LC/MS, LC/MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer an alternative and often complementary approach to GC-MS. In LC-MS, the sample is dissolved in a liquid and pumped through a column that separates the components. The separated compounds are then introduced into the mass spectrometer for detection and identification. LC-MS is particularly useful for analyzing less volatile or thermally fragile compounds that are not well-suited for GC-MS.
LC-MS/MS methods have been successfully developed for the simultaneous determination of multiple anabolic steroids, including nandrolone phenylpropionate, in various matrices. spkx.net.cnresearchgate.net These methods are known for their high specificity and sensitivity. researchgate.net For instance, a validated LC-HRMS/MS (high-resolution mass spectrometry) method can detect and quantify nandrolone phenylpropionate in hair samples. nih.gov
Sample Preparation: For hair samples, this may involve incubation in a buffer followed by extraction. nih.gov For aquatic products, it can involve enzymatic hydrolysis and liquid-liquid extraction. spkx.net.cn
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer, often using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. researchgate.netnih.gov
Key Findings: LC-MS/MS provides a robust and sensitive method for detecting NPP and its metabolites in various biological samples, including blood, urine, and hair. nih.govnih.gov The limits of detection can be very low, in the picogram per milligram range for hair analysis. nih.gov
High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for determining the purity of nandrolone phenylpropionate in bulk drug substances and for analyzing its concentration in pharmaceutical formulations. nih.govresearchgate.net This method separates the compound from its impurities and excipients based on their differential partitioning between a stationary phase and a mobile phase. nih.gov
A typical reversed-phase HPLC (RP-HPLC) method utilizes a C18 or CN column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). nih.govmedipol.edu.tr The separated compounds are then detected by a UV spectrophotometer at a specific wavelength, typically around 240 nm for nandrolone phenylpropionate. nih.gov The method's simplicity, precision, and accuracy make it suitable for routine quality control and stability studies. researchgate.netmedipol.edu.tr
Table 1: HPLC Method Parameters for Nandrolone Phenylpropionate Analysis
| Parameter | Details | Source |
|---|---|---|
| Column | Luna Phenomenex, CN (250 mm x 4.6 mm, 5 µm) or Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) | nih.govmedipol.edu.tr |
| Mobile Phase | Isocratic: 10 mM phosphate (B84403) buffer and acetonitrile (50:50, v/v) or Gradient: Mobile phase A (0.1% orthophosphoric acid in water:methanol) and Mobile phase B (acetonitrile) | nih.govmedipol.edu.tr |
| Detection | UV at 240 nm | nih.gov |
| Elution Time | Approximately 6.3 minutes | nih.gov |
| Linearity Range | 0.050 to 25 µg/mL | nih.gov |
| Limit of Detection | 0.010 µg/mL | nih.gov |
| Limit of Quantitation | 0.050 µg/mL | nih.gov |
Spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of nandrolone phenylpropionate, particularly in pharmaceutical preparations. These methods are based on the principle that the compound absorbs light at a specific wavelength.
One such method involves the oximation of the carbonyl group in the nandrolone molecule, followed by a charge-transfer complexation reaction with an acceptor molecule like iodine or chloranil. rsc.org The resulting colored complex can be measured using a spectrophotometer, and the absorbance is proportional to the concentration of the drug. rsc.org While not as specific as chromatographic methods, spectrophotometry can be a useful tool for routine analysis where high specificity is not the primary requirement. rsc.org
Isotope Ratio Mass Spectrometry (IRMS) for Endogenous/Exogenous Differentiation
A significant challenge in nandrolone testing is that its primary metabolite, 19-norandrosterone (19-NA), can be naturally present in the human body at low concentrations. mdpi.com To differentiate between endogenous (naturally produced) and exogenous (administered) nandrolone, a highly specialized technique called gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is employed. mdpi.comresearchgate.net
This method measures the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) isotopes in the detected metabolites. Synthetic steroids are typically derived from plant sources and have a different ¹³C/¹²C ratio compared to steroids produced by the human body. dshs-koeln.de By comparing the isotope ratio of the detected 19-NA to that of an endogenous reference compound, analysts can determine if the nandrolone is of synthetic origin. wada-ama.org GC-C-IRMS is considered the definitive method for confirming an adverse analytical finding for nandrolone. mdpi.comresearchgate.net
Recent studies have highlighted the importance of IRMS due to the prevalence of nandrolone preparations with "endogenous" carbon isotope ratios, which can complicate the interpretation of results. nih.gov
Development of Detection Strategies in Biological Matrices
The detection of nandrolone phenylpropionate and its metabolites is performed in various biological matrices, with urine being the most common. However, blood and hair are also valuable matrices for doping control. The choice of matrix and the detection strategy depend on the desired window of detection and the specific information sought.
The main metabolites of nandrolone detected in urine are 19-norandrosterone (19-NA) and 19-noretiocholanolone (B1255105) (19-NE). mdpi.com The detection window for these metabolites can be quite long, with studies showing that 19-NA can be detectable for up to nine months after a single injection of a long-acting nandrolone ester. wada-ama.orgnih.gov
Table 2: Detection of Nandrolone Metabolites in Different Biological Matrices
| Biological Matrix | Primary Analytes | Detection Window | Key Advantages | Source |
|---|---|---|---|---|
| Urine | 19-norandrosterone (19-NA), 19-noretiocholanolone (19-NE) | Can extend for several months | Non-invasive sample collection, well-established methods | mdpi.comnih.gov |
| Blood/Plasma | Nandrolone and its metabolites | Shorter than urine, several weeks | Reflects recent use | nih.gov |
| Hair | Nandrolone phenylpropionate, Nandrolone | Long-term, months to years | Provides a history of use | researchgate.netnih.gov |
Research continues to focus on developing more sensitive and reliable methods for detecting nandrolone and its metabolites, as well as understanding the factors that can influence their excretion profiles. mdpi.com This includes investigating the ratio of glucuronide to sulfate (B86663) conjugates of 19-NA, which may help differentiate between endogenous and exogenous sources. mdpi.com
Urinary Metabolite Profiling
The primary method for detecting the administration of Nandrolone phenpropionate is through the analysis of urine for its key metabolites. Following administration, this compound is hydrolyzed to release nandrolone, which is then metabolized in the body. The principal urinary metabolites targeted in doping control are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE). oup.comdshs-koeln.dewikipedia.orgresearchgate.net The presence of these metabolites in urine serves as the main indicator of nandrolone use. researchgate.net
Detection is typically performed using chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS/MS), which allows for the sensitive and specific identification of these compounds. researchgate.netnih.gov Advanced analytical methods can also differentiate between the conjugated forms of these metabolites, such as glucuronides and sulfates. researchgate.netwiley.com Research has suggested that exogenously administered nandrolone primarily results in glucuro-conjugated 19-norandrosterone, whereas endogenously produced nandrolone may also yield sulfoconjugated forms, a distinction that can aid in identifying the origin of the substance. wiley.com
| Metabolite | Full Name | Significance in Doping Control |
| 19-NA | 19-norandrosterone | Primary target metabolite for detecting nandrolone use. oup.comdshs-koeln.dewikipedia.orgresearchgate.net |
| 19-NE | 19-noretiocholanolone | A major metabolite used alongside 19-NA to confirm nandrolone administration. oup.comdshs-koeln.de |
Hair Analysis for Long-Term Detection
Hair analysis offers a complementary matrix for the detection of this compound, providing a much wider window of detection compared to urine. researchgate.netoup.com This method can reveal a history of steroid use over several months, depending on the length of the hair shaft. researchgate.net Both the parent compound, nandrolone, and its ester form, nandrolone decanoate (B1226879), have been successfully identified in the hair of users. oup.com
The methodology involves extracting the analytes from the hair matrix, followed by sensitive analysis, often using GC-MS or LC-MS/MS. researchgate.netoup.com Studies have established limits of quantitation for nandrolone in hair, with concentrations in the picogram per milligram (pg/mg) range being detectable. researchgate.netoup.com For instance, research on self-reported steroid users has shown the presence of nandrolone in hair. oup.com However, detecting a single, isolated dose of nandrolone in hair can be challenging. nih.gov The long-term detection capability of hair analysis makes it a valuable tool in specific doping cases, particularly for identifying chronic use. researchgate.net
Challenges in Doping Control and Regulatory Compliance
The enforcement of anti-doping regulations for this compound is met with several analytical and interpretative challenges that require careful consideration by regulatory bodies.
Detection Window Considerations
A significant challenge in nandrolone testing is the vast difference in detection windows depending on the formulation and route of administration. Parenteral administration of long-acting nandrolone esters, such as nandrolone decanoate, can lead to the excretion of metabolites for many months, with some reports suggesting detection for over a year after the last injection. nih.govmcmilitarylaw.com Studies on nandrolone decanoate have confirmed that its metabolites can be detectable in urine for up to six months. oup.com Conversely, orally ingested nandrolone precursors have a much shorter detection window, typically lasting only a few days. nih.govmcmilitarylaw.com This variability complicates the ability to determine the exact timing of administration from a single positive test. mcmilitarylaw.com The elimination half-life of nandrolone phenylpropionate has been reported to be around 21 days after a single injection. mcmilitarylaw.com
| Administration Route | Compound Type | Reported Detection Window |
| Intramuscular Injection | Nandrolone Esters (e.g., Decanoate, Phenylpropionate) | Months to over a year. oup.comnih.govmcmilitarylaw.com |
| Oral | Nandrolone Precursors | A few days. nih.govmcmilitarylaw.com |
Influence of Endogenous Production and Contamination
The interpretation of low-level nandrolone metabolite findings is complicated by the fact that nandrolone can be produced naturally within the human body in trace amounts. nih.govresearchgate.net It is an intermediate in the metabolic pathway that converts androgens to estrogens and can be detected in certain physiological states, such as pregnancy. dshs-koeln.dewikipedia.orgresearchgate.net
A more frequent challenge arises from the contamination of dietary supplements. oup.comnih.govnih.gov Studies have shown that a significant percentage of nutritional supplements may contain anabolic steroid precursors, including those of nandrolone, which are not declared on the label. oup.com Ingestion of such contaminated products can lead to an adverse analytical finding (AAF). oup.com Furthermore, the consumption of edible tissues from certain animals, such as non-castrated male pigs (boars), has been investigated as a potential, albeit less common, source of nandrolone metabolites in urine. oup.comnih.govncats.io
Interpretation of Analytical Findings and Threshold Limits
To address the issue of endogenous production and inadvertent exposure, anti-doping authorities have established a threshold for the main metabolite, 19-norandrosterone (19-NA). The World Anti-Doping Agency (WADA) has set a urinary concentration threshold of 2 nanograms per milliliter (ng/mL) for reporting an AAF for nandrolone metabolites. nih.govmcmilitarylaw.com
When the concentration of 19-NA falls into a specific range, typically between 2 and 10 ng/mL, further investigation is required to confirm that the origin is exogenous. mcmilitarylaw.com This often involves the use of Isotope Ratio Mass Spectrometry (IRMS), a technique that can distinguish between carbon isotopes of endogenous and synthetic steroids. nih.gov The interpretation of analytical results must therefore integrate data on metabolite concentrations with the established threshold limits and, when necessary, confirmatory techniques to ensure fair and accurate application of anti-doping rules. nih.govresearchgate.net
Preclinical and Animal Model Investigations
Studies on Body Composition and Muscle Protein Dynamics
Effects on Lean Body Mass and Protein Content
Preclinical studies in animal models have demonstrated the anabolic effects of nandrolone (B1676933) phenpropionate (NPP), a synthetic androgen and anabolic steroid, on body composition, particularly lean body mass and protein content. wikipedia.orgnih.gov
Further research in rats subjected to catabolic states induced by adrenocorticotrophic hormone (ACTH) also highlighted the protein-sparing effects of NPP. koreascience.krkoreascience.kr In both male and female rats where ACTH caused a reduction in body protein content, administration of NPP at a dose of 4mg/kg body weight led to an increase in body protein content. koreascience.krkoreascience.kr This was associated with increases in the weight and protein content of the gastrocnemius muscle. koreascience.krkoreascience.kr Similarly, in female rats treated with corticosterone (B1669441), which induced reductions in body weight gain and protein, simultaneous administration of NPP (10mg/kg) fully inhibited these reductions. koreascience.kr
However, the anabolic effects of NPP on body and muscle protein appear to be dependent on nutritional status. In male rats fed a low-protein diet, NPP administration did not prevent the depletion of muscle and body protein. koreascience.kr Conversely, in rats under 50% food restriction, NPP partially prevented the reductions in body protein and the protein content of the gastrocnemius muscle. koreascience.kr
Studies in other animal models, such as horses and pigs, have also shown increases in muscle mass. nih.govmdpi.com In thoroughbred geldings undergoing training, weekly injections of nandrolone phenpropionate resulted in an increased fiber area ratio in the biceps femoris muscle. nih.gov In pigs, long-term administration of nandrolone led to a significant increase in the diameter and area of muscle fibers. mdpi.com
Table 1: Effects of this compound on Body Composition in Female Rats
| Dosage (mg/kg) | Change in Body Weight | Change in Body Protein | Change in Body Fat |
|---|---|---|---|
| 1 | Significant Increase | +9% | No Effect |
| 10 | No Change | +9% | -32% |
Influence on Muscle Protein Synthesis Rates
This compound has been shown to influence the rates of muscle protein synthesis in preclinical animal models, although these effects can be dose-dependent and influenced by the physiological state of the animal.
In a study on female rats, daily injections of NPP at doses of 1 and 4 mg/kg significantly stimulated muscle protein synthesis measured in vivo. nih.gov However, at a higher dose of 10 mg/kg, this stimulatory effect on muscle protein synthesis was not observed, indicating a dose-dependent relationship. nih.gov
In catabolic states induced by adrenocorticotrophic hormone (ACTH) in both male and female rats, NPP demonstrated a positive influence on muscle protein synthesis. koreascience.krkoreascience.kr While ACTH treatment alone significantly reduced the fractional rate of protein synthesis in the gastrocnemius muscle, the concurrent administration of NPP was associated with an increase in the fractional rate of protein synthesis in this muscle. koreascience.krkoreascience.kr
Furthermore, in a study investigating the effects of corticosterone-induced muscle atrophy in female rats, NPP showed a partial protective effect on muscle protein synthesis. koreascience.kr While corticosterone treatment significantly reduced the fractional rate of muscle protein synthesis, simultaneous administration of NPP only partially prevented this reduction, even though it fully inhibited the loss of muscle mass and protein content. koreascience.kr This suggests that the anabolic effects of NPP may involve mechanisms beyond just the direct stimulation of protein synthesis.
Table 2: Influence of this compound on Muscle Protein Synthesis in Rats
| Animal Model | Condition | NPP Dosage | Effect on Muscle Protein Synthesis |
|---|---|---|---|
| Female Rats | Normal | 1 and 4 mg/kg | Significantly Stimulated nih.gov |
| Female Rats | Normal | 10 mg/kg | Not Affected nih.gov |
| Male and Female Rats | ACTH-Treated | 4 mg/kg | Increased koreascience.krkoreascience.kr |
| Female Rats | Corticosterone-Treated | 10 mg/kg | Partially Prevented Reduction koreascience.kr |
Research on Physical Performance and Endurance
Preclinical investigations in animal models have explored the effects of this compound on physical performance and endurance, with some studies suggesting potential benefits.
In one study, rats treated with this compound displayed increased running endurance compared to control animals. nih.gov Research on horses has also indicated that nandrolone administration can influence factors related to recovery after strenuous exercise. Specifically, it was found to increase the rate of muscle glycogen (B147801) repletion following exercise. wiley.com This effect may be linked to increased glucose output by the liver and higher plasma insulin (B600854) concentrations. wiley.com
However, not all studies have shown a clear enhancement of all performance metrics. A study using nandrolone decanoate (B1226879), a related ester, found that while endurance training itself had positive effects on functional tests, the nandrolone treatment did not significantly alter the maximal time to exhaustion in either trained or non-trained rats. researchgate.net
Behavioral and Neurobiological Assessments
Aggression and Mood Regulation
Preclinical studies in animal models suggest that nandrolone can influence behaviors related to aggression and mood, though the results are not always consistent and can depend on the specific experimental conditions. nih.gov
Some research indicates that nandrolone administration can increase aggressive behavior. nih.gov For instance, in pair-housed male rats, chronic administration of nandrolone decanoate led to dominant rats spending more time on highly aggressive behaviors compared to placebo-treated dominant rats. nih.gov Furthermore, the probability of highly aggressive behaviors was maintained in the nandrolone-treated rats over time, whereas it decreased in the control group. nih.gov In mares and geldings, treatment with nandrolone laurate was reported to make the animals more aggressive. wiley.com The hypothalamus is a key brain region implicated in the expression of aggressive behavior, and it is suggested that elevated levels of adrenergic and serotonergic amines in this area, potentially stimulated by nandrolone, could contribute to both improved physical performance and aggressive behavior. nih.gov
Conversely, some studies have reported no significant effect of nandrolone on aggression. nih.gov The discrepancies in findings could be attributable to differences in animal sex, age, dosage, duration of treatment, and the route of administration. nih.gov
Regarding mood regulation, some animal studies have pointed towards anxiolytic (anxiety-reducing) effects of nandrolone. nih.gov One study found that nandrolone-treated subordinate rats showed less fear in a potentially threatening situation compared to placebo-treated controls. nih.gov Another study suggested that chronic treatment with high doses of nandrolone decanoate induces anxiolytic-type behavior. nih.gov However, other research has indicated that nandrolone exposure can also lead to depressive-like profiles in rats, characterized by anhedonia (the loss of pleasure). nih.gov Psychological side effects such as mood swings, irritability, and aggression have been noted as potential risks. patsnap.com
Cognition and Learning
The effects of nandrolone on cognition and learning in preclinical models have yielded varied results. nih.gov Some research suggests that nandrolone can impact cognitive functions, particularly memory.
A study using nandrolone decanoate in rats found that it impaired social memory. nih.gov Another study indicated that while the acquisition of information remained unaltered, there might be an impairment in spatial learning and recall performance. nih.gov The abuse of nandrolone decanoate has been shown to reduce the positive effects of resistance training on cognition in rats. rsdjournal.org
Systematic reviews of preclinical studies have concluded that nandrolone can alter spatial ability and avoidance memory. nih.gov It is also suggested that nandrolone can affect hippocampal synaptic plasticity, a key cellular mechanism underlying learning and memory. nih.gov However, it is important to note that the existing literature presents some contradictory findings, which may be due to variations in experimental design, including the specific nandrolone ester used, dosage, and duration of treatment. nih.gov
Evaluation of Organ-Specific Responses in Animal Models
Cardiac Tissue Remodeling and Function
Preclinical investigations in animal models have demonstrated that nandrolone administration can induce significant structural and functional changes in cardiac tissue. These alterations, collectively known as cardiac remodeling, involve changes in heart size, muscle composition, and cellular integrity. longdom.org
Studies in rats have consistently shown that nandrolone treatment leads to cardiac hypertrophy, which is an enlargement of the heart. longdom.orgnih.gov This hypertrophy can be pathological, characterized by an increase in myocardial collagen content, leading to fibrosis. nih.govunifesp.brceon.rsmdpi.com For instance, one study observed a 261% increase in heart collagen content in rats treated with nandrolone compared to a control group. ceon.rs Another investigation found that nandrolone administration in rats resulted in severe distortion and diffuse areas of fibrosis within the heart tissue. nih.gov This increase in collagen can be exacerbated by exercise; however, some forms of endurance exercise may attenuate the fibrotic response. nih.govresearchgate.net
The structural remodeling extends to the cellular level. In rats, nandrolone has been shown to cause proliferation of heart muscle and coronary smooth muscle cells. nih.gov Microscopic examination of cardiac tissue from nandrolone-treated rats revealed degenerative changes, including intermuscular hemorrhages, congested myocardial vessels, widely separated and fragmented muscle fibers, and cardiomyocytes with vesicular nuclei. umsu.ac.ir Furthermore, nandrolone treatment has been associated with left ventricular hypertrophy. unifesp.brceon.rsoup.com When combined with resistance training, nandrolone potentiated this hypertrophic effect. unifesp.br
Functionally, these structural changes can impair cardiac performance. Studies have reported a reduction in cardiac output in nandrolone-treated animals. unifesp.br Moreover, nandrolone has been shown to increase the heart's susceptibility to arrhythmias, particularly under ischemic conditions. longdom.orgoup.com In one rat model of cardiac ischemia, nandrolone administration significantly increased the duration of ventricular fibrillation, a life-threatening arrhythmia. oup.com
| Animal Model | Finding | Result | Citation |
| Rat | Heart Collagen Content | 261% increase compared to control | ceon.rs |
| Rat | Left Ventricular Wall Thickening (with training) | 30% increase | ceon.rs |
| Rat | Average Cardiac Muscle Cell Longitudinal Diameter | 6% increase (nandrolone only), 25% increase (nandrolone + training) | ceon.rs |
| Rat | Cross-Sectional Muscle Cell Area (with training) | 33% increase | ceon.rs |
| Rat | Coronary Smooth Muscle Cell Proliferation | 50.3% PCNA-positive indices vs 4.8% in control | nih.gov |
| Rat | Cardiac Output/Body Weight Ratio | Reduction compared to control | unifesp.br |
Skeletal Muscle Structural Integrity
Investigations in various animal models have revealed that this compound administration induces significant structural changes in skeletal muscle, primarily related to muscle fiber hypertrophy.
In a study involving pigs, long-term administration of nandrolone resulted in notable alterations at the histological level. mdpi.comnih.gov The most significant changes included a substantial increase in the diameter and area of muscle fibers. mdpi.comnih.gov Specifically, the nandrolone group showed a 49.7% increase in muscle fiber diameter and a 145.7% increase in fiber area compared to the control group. mdpi.com This hypertrophy was accompanied by a decrease in the amount of endomysium, the connective tissue surrounding individual muscle fibers, effectively bringing the fibers closer together. mdpi.comnih.gov Furthermore, the study observed a significant increase in the number of satellite cells, which are muscle stem cells crucial for repair and growth. mdpi.comnih.gov
Research in horses undergoing training has also provided insights into the effects of this compound on skeletal muscle. nih.govscilit.comcapes.gov.br In these studies, nandrolone administration in conjunction with a training program led to a significant increase in the fiber area ratio in the biceps femoris muscle. nih.govscilit.comcapes.gov.br However, it did not produce an increase in the percentage of fast-twitch high oxidative (FTH) fibers in the same muscle when combined with anaerobic training. nih.govscilit.comcapes.gov.br
Other animal models have corroborated the anabolic effect of nandrolone on skeletal muscle. Studies in mice have shown that nandrolone can counteract muscle atrophy from disuse by preserving muscle weight and total protein content. nih.gov It has also been observed to increase the mean cross-sectional area of mitochondria within the muscle fibers of the diaphragm in mice. researchgate.net
| Animal Model | Muscle | Finding | Result | Citation |
| Pig | Skeletal Muscle | Muscle Fiber Diameter Increase | 49.7% increase compared to control | mdpi.com |
| Pig | Skeletal Muscle | Muscle Fiber Area Increase | 145.7% increase compared to control | mdpi.com |
| Pig | Skeletal Muscle | Satellite Cell Number Increase | 213.3% increase compared to control | mdpi.com |
| Horse | Biceps Femoris | Fiber Area Ratio | Significant increase with training | nih.govscilit.com |
| Horse | Biceps Femoris | Percentage of FTH Fibers | No increase with anaerobic training | nih.govscilit.com |
Toxicological Mechanisms and Drug Interactions
Investigation of Cellular and Systemic Responses to Supra-Physiological Concentrations
Supra-physiological doses of Nandrolone (B1676933) Phenylpropionate can elicit a range of cellular and systemic responses, impacting various organ systems.
Exposure to high doses of nandrolone is associated with significant cardiovascular remodeling and dysfunction. nih.govmdpi.com The mechanisms underlying these effects are multifactorial and include:
Cardiac Hypertrophy and Remodeling: Nandrolone administration, both with and without exercise, can lead to pathological cardiac hypertrophy, characterized by an increase in left ventricular mass and wall thickness. researchgate.netnih.gov This remodeling is often accompanied by an increase in cardiac collagen content, leading to fibrosis. nih.govmdpi.com Studies in rats have shown that nandrolone treatment increases the heart weight to body weight ratio and can alter the expression of genes involved in cardiac muscle protein synthesis, such as reducing alpha-myosin heavy chain gene expression. researchgate.netnih.gov
Oxidative Stress and Inflammation: A key mechanism implicated in nandrolone-induced cardiotoxicity is the induction of oxidative stress. nih.gov Supra-physiological doses can increase the production of reactive oxygen species (ROS) and enhance levels of NADPH oxidase, a major source of cellular ROS. nih.govplos.org This oxidative stress can lead to inflammation and contribute to cardiac tissue fibrosis and myocyte proliferation. nih.gov Furthermore, nandrolone can disrupt the balance of cardiac inflammatory cytokines. mdpi.com
Apoptosis: Anabolic-androgenic steroids (AAS) like nandrolone can induce programmed cell death (apoptosis) in cardiomyocytes in a dose-dependent manner. biomedres.us This direct cardiotoxic effect contributes to myocardial damage and dysfunction. biomedres.us
Altered Cardiac Function: The structural changes induced by nandrolone can impair cardiac function. Studies have documented impaired diastolic function, characterized by a reduced ratio of maximum early to late transmitral flow velocity. researchgate.net Acute administration of high doses of nandrolone in isolated rat hearts has been shown to depress cardiac function, including a reduction in systolic and diastolic left ventricular pressure and coronary flow. utoronto.ca
Table 1: Effects of Nandrolone on Cardiovascular Parameters in Animal Studies
| Parameter | Observation | Implication | References |
|---|---|---|---|
| Cardiac Mass | Increased left ventricular hypertrophy. | Pathological remodeling. | researchgate.netnih.gov |
| Collagen Content | Increased, leading to fibrosis. | Increased stiffness, diastolic dysfunction. | nih.govmdpi.com |
| Oxidative Stress | Increased NADPH oxidase and H2O2 production. | Cellular damage and inflammation. | nih.govplos.org |
| Apoptosis | Induced in cardiomyocytes. | Loss of functional heart muscle. | biomedres.us |
| Diastolic Function | Impaired. | Reduced ventricular filling. | researchgate.net |
As an injectable anabolic steroid, Nandrolone Phenylpropionate does not undergo extensive first-pass hepatic metabolism, which mitigates the direct hepatotoxicity associated with 17α-alkylated oral steroids. inchem.org However, the liver is still a primary site for the metabolism of free (de-esterified) nandrolone by mixed-function oxidases. inchem.org Supra-physiological concentrations can still impact hepatic function through several mechanisms:
Altered Redox Homeostasis: Chronic administration of high doses of nandrolone can disrupt the redox balance in the liver, leading to an oxidative stress state. plos.org This is evidenced by increased activity of NOX enzymes and decreased levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. plos.org
Hepatic Enzyme Alterations: The use of AAS can lead to increased serum levels of hepatic enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), indicating some level of liver stress or damage. plos.org
Androgen Receptor (AR) Upregulation: Studies in burned rats have shown that Nandrolone Phenylpropionate can up-regulate the density of androgen receptors in liver tissue. nih.gov The long-term consequences of this upregulation at supra-physiological doses in healthy individuals are not fully understood but suggest an enhanced androgenic signaling response in the liver.
While severe liver damage like peliosis hepatis and hepatocellular adenoma are more commonly linked to oral AAS, the potential for altered liver function with high-dose injectable nandrolone exists, primarily through the disruption of cellular redox balance. plos.orgclevelandclinic.org
The administration of supra-physiological doses of Nandrolone Phenylpropionate profoundly disrupts the endocrine system, primarily through its interaction with the hypothalamic-pituitary-gonadal (HPG) axis.
Suppression of Endogenous Testosterone (B1683101): As a synthetic androgen, nandrolone suppresses the HPG axis, leading to a significant decrease in the production of endogenous testosterone. nih.govwiley.com This occurs through negative feedback inhibition of luteinizing hormone (LH) release from the pituitary gland. nih.gov
Altered Corticosteroid Synthesis: Chronic nandrolone treatment can also affect the adrenal glands. It has been noted to cause a reduction in plasma corticosterone (B1669441) levels in rats, potentially by impairing the gene transcription of enzymes involved in corticosteroid synthesis. nih.gov
Impact on Estrogen Levels: While nandrolone aromatizes to estradiol (B170435) at a much lower rate than testosterone, supra-physiological doses can still lead to hormonal imbalances. Interestingly, some studies have reported decreased 17β-estradiol levels in animals treated with nandrolone. wiley.com
Androgen Receptor Modulation: High doses of AAS can influence the expression of androgen receptors. This suggests that supra-physiological concentrations might alter the sensitivity of tissues to androgens. endocrine.org
Supra-physiological concentrations of nandrolone can exert significant neurotoxic effects through various mechanisms.
Induction of Apoptosis: Nandrolone has been shown to be neurotoxic at high concentrations, inducing apoptosis in neuronal cells. researchgate.netnih.gov This effect is often mediated through the activation of androgen receptors. researchgate.net The neurotoxic effects can be exacerbated by the presence of other factors like β-amyloid. researchgate.net
Oxidative Stress: A proposed mechanism for AAS-induced neurotoxicity is an increased susceptibility to oxidative stress. researchgate.netnih.gov Androgens can induce oxidative stress in dopaminergic neurons, leading to mitochondrial dysfunction and activation of the apoptotic cascade. nih.gov
Neurotransmitter System Alterations: Chronic treatment with nandrolone can alter various neurotransmitter systems. It has been shown to change GABAergic transmission in neural circuits associated with aggression. nih.gov It can also stimulate adrenergic and serotonergic amines in the hypothalamus. nih.gov
Neuroinflammation: The abuse of nandrolone, particularly in combination with other substances like cannabis, can lead to enhanced neurotoxic effects attributed to inflammation, oxidative stress, and apoptosis in brain regions like the hippocampus and prefrontal cortex. semanticscholar.org
Behavioral and Cognitive Effects: Studies in animals have linked nandrolone decanoate (B1226879) administration to reduced general activity and impaired memory. diva-portal.org These behavioral changes may be the clinical expression of the underlying neuronal damage. nih.gov
Table 2: Investigated Neurotoxic Mechanisms of Nandrolone
| Mechanism | Observation | Potential Consequence | References |
|---|---|---|---|
| Neuronal Apoptosis | Induces programmed cell death in neurons. | Neuronal loss, cognitive decline. | researchgate.netnih.gov |
| Oxidative Stress | Increases oxidative stress in brain tissue. | Neuronal damage, enhanced excitotoxicity. | researchgate.netnih.gov |
| Neurotransmitter Alterations | Changes in GABAergic and serotonergic systems. | Mood and behavioral disturbances. | nih.gov |
| Neuroinflammation | Can trigger inflammatory processes in the brain. | Exacerbated neurotoxicity. | semanticscholar.org |
Pharmacokinetic and Pharmacodynamic Interactions with Other Therapeutic Agents
Nandrolone Phenylpropionate can interact with other drugs, altering their effects and potentially leading to adverse outcomes.
A significant and clinically relevant interaction occurs between Nandrolone Phenylpropionate and oral anticoagulants of the coumarin (B35378) type, such as warfarin.
Pharmacodynamic Interaction: Anabolic steroids, including nandrolone, are known to potentiate the hypoprothrombinemic response to oral anticoagulants. apollopharmacy.indrugs.com This means they enhance the anticoagulant's effect, increasing the risk of bleeding. drugs.comdrugs.com The precise mechanism of this interaction is not fully understood, but it is considered a pharmacodynamic interaction, meaning the AAS alters the pharmacological action of the anticoagulant. nih.govahajournals.org
Clinical Implications: This interaction can be clinically significant, often requiring a dose reduction of the anticoagulant. apollopharmacy.indrugs.com The onset of this interaction is generally observed within a few days of starting the anabolic steroid. drugs.comscbdd.com Close monitoring of the International Normalized Ratio (INR) or prothrombin time (PT) is essential when nandrolone therapy is initiated, discontinued, or the dosage is changed in a patient on oral anticoagulants. drugs.compediatriconcall.com Patients should be advised to report any signs of unusual bleeding or bruising. drugs.com
Table 3: Summary of Nandrolone-Warfarin Interaction
| Interaction Type | Effect | Clinical Recommendation | References |
|---|---|---|---|
| Pharmacodynamic | Potentiation of anticoagulant effect. | Close monitoring of INR/PT; potential dose reduction of warfarin. | apollopharmacy.indrugs.comnih.gov |
| Risk | Increased risk of bleeding. | Patient education on bleeding signs. | drugs.comdrugs.com |
Thyroid Hormones
Anabolic steroid therapy can impact thyroid function and interact with thyroid hormone medications. drugs.com The primary mechanism involves alterations in thyroid hormone-binding globulin (TBG). drugs.comnih.gov
Mechanisms of Interaction:
Decreased Thyroxine-Binding Globulin (TBG): Nandrolone and other anabolic steroids can decrease the levels of TBG, a protein that binds to thyroid hormones in the blood. drugs.comnih.govsimsrc.edu.in This leads to decreased total T4 serum levels and an increased resin uptake of T3 and T4. drugs.comsimsrc.edu.in
Unchanged Free Thyroid Hormone Levels: Despite the decrease in total T4, free thyroid hormone levels generally remain unchanged. drugs.com
Potential for Increased Therapeutic Efficacy: Some data suggests that the therapeutic efficacy of thyroid hormones like levothyroxine and liothyronine (B1675554) may be increased when used in combination with nandrolone phenpropionate. drugbank.com This could be due to the changes in binding proteins, leading to a transient increase in free thyroid hormone. drugs.com
Clinical Implications:
Patients on thyroid hormone replacement therapy who are also taking this compound should have their thyroid function monitored. drugs.com Although free hormone levels often remain normal, the changes in total hormone levels and binding globulins could necessitate adjustments in the dosage of thyroid medication. drugs.comdrugs.com
Table 2: Effects of this compound on Thyroid Function Tests
| Parameter | Effect | Reference |
|---|---|---|
| Thyroxine-Binding Globulin (TBG) | Decreased | drugs.comnih.gov |
| Total T4 Serum Levels | Decreased | drugs.comsimsrc.edu.in |
| Resin Uptake of T3 and T4 | Increased | drugs.comsimsrc.edu.in |
| Free Thyroid Hormone Levels | Unchanged | drugs.com |
Corticosteroids (e.g., Budesonide)
The concurrent use of this compound and corticosteroids can lead to an increased risk of edema (fluid retention). drugbank.comdrugbank.com This interaction is particularly relevant for patients with pre-existing cardiac or renal conditions.
Mechanisms of Interaction:
Fluid Retention: Both anabolic steroids and corticosteroids can cause fluid and electrolyte retention. patsnap.commedex.com.bd When used together, this effect can be exacerbated. patsnap.com
Competitive Binding: Androgens can compete with glucocorticoids for their receptor sites in skeletal muscle. nih.gov This interaction might partially explain the anabolic effects of androgens by preventing the catabolic actions of glucocorticoids. nih.gov
Suppression of Adrenal Response: Some studies in animals suggest that this compound may reduce plasma concentrations of catabolic glucocorticoid hormones by suppressing the adrenal response to ACTH. koreascience.kr
Clinical Implications:
Caution is advised when co-administering this compound with corticosteroids, especially in patients susceptible to fluid retention. Monitoring for signs of edema and cardiovascular complications is recommended. patsnap.com
Table 3: Interaction of this compound with Corticosteroids
| Interacting Agent | Potential Effect | Clinical Recommendation |
|---|---|---|
| Budesonide (and other corticosteroids) | Increased risk of edema formation drugbank.comdrugbank.com | Monitor for fluid retention and cardiovascular complications patsnap.com |
Antiepileptics (e.g., Carbamazepine (B1668303), Phenytoin)
This compound may interact with certain antiepileptic drugs, potentially increasing their therapeutic efficacy. drugbank.com
Mechanisms of Interaction:
Enzyme Induction/Inhibition: Antiepileptic drugs like carbamazepine and phenytoin (B1677684) are potent inducers of cytochrome P450 (CYP) enzymes, which can affect the metabolism of many other drugs. nih.govnih.gov While the specific impact of this compound on the metabolism of these antiepileptics is not fully elucidated, some data suggests an increase in their therapeutic efficacy. drugbank.comdrugbank.comdrugbank.com This could imply an inhibitory effect of nandrolone on the metabolism of these drugs, leading to higher serum concentrations.
Altered Drug Concentrations: The interaction could lead to an increase in the serum concentration of the antiepileptic drug. drugbank.comdrugbank.com For drugs with a narrow therapeutic index like phenytoin, even small changes in concentration can have significant clinical effects. epilepsysociety.org.uk
Clinical Implications:
Patients taking this compound concurrently with antiepileptics such as carbamazepine or phenytoin should be monitored for potential signs of increased drug effect or toxicity. Dosage adjustments of the antiepileptic medication may be necessary. epilepsysociety.org.uk
Table 4: Interaction of this compound with Antiepileptics
| Interacting Agent | Potential Effect | Clinical Recommendation |
|---|---|---|
| Carbamazepine | Increased therapeutic efficacy drugbank.comdrugbank.com | Monitor for signs of increased drug effect or toxicity epilepsysociety.org.uk |
| Phenytoin | Increased therapeutic efficacy drugbank.comdrugbank.com | Monitor for signs of increased drug effect or toxicity epilepsysociety.org.uk |
Q & A
Q. What validated analytical methods are recommended for quantifying nandrolone phenpropionate in pharmaceutical formulations?
this compound is typically quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The USP 35 monograph specifies a mobile phase consisting of sodium 1-heptanesulfonate, acetonitrile, and glacial acetic acid (pH ~3.5) . A standard preparation of 0.05 mg/mL is used, with peak responses compared against a reference standard. Method validation parameters (linearity, precision, accuracy) must adhere to USP guidelines for system suitability .
Q. How is the identity of nandrolone phenpropione confirmed in bulk drug substances?
Identity is verified via:
- Infrared (IR) spectroscopy : Matches the USP reference spectrum for functional groups (e.g., ester carbonyl at ~1730 cm⁻¹) .
- Ultraviolet (UV) absorption : λmax at 240 nm in methanol, consistent with the conjugated ketone structure .
- Chromatographic retention time : HPLC retention time alignment with a certified reference standard .
Q. What are the critical storage conditions to ensure this compound stability in research samples?
The compound is stable for ≥5 years when stored at -20°C in airtight, light-resistant containers. Degradation products (e.g., free nandrolone) may form under elevated temperatures or humidity, necessitating periodic purity checks via HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported anabolic-to-androgenic ratios (A:A) for this compound?
Variations in A:A ratios (e.g., 10:1 vs. 4:1 in literature) may stem from:
- Receptor binding assays : Differences in cell lines (e.g., AR-transfected COS-7 vs. myoblast cultures) .
- Metabolic interference : Hepatic conversion to estrogenic metabolites in vivo, which may confound in vitro results .
Standardized protocols using radiolabeled ligands (e.g., <sup>3</sup>H-testosterone displacement assays) and controlled metabolic inhibitors are recommended for comparative studies .
Q. What methodologies are used to assess impurity profiles in this compound synthesis?
Key impurities include:
- Free nandrolone : Quantified via HPLC using a acetone-diluted test preparation (50 mg/mL) and a limit of ≤1.0% .
- Phenpropionic acid derivatives : Detected through gradient elution LC-MS with electrospray ionization (ESI) to monitor m/z 406.25 (parent ion) and fragment ions (e.g., m/z 289.18 for cleaved steroid backbone) .
Validation requires compliance with ICH Q3 guidelines for residual solvents and elemental impurities .
Q. How can pharmacokinetic (PK) modeling address the prolonged half-life of this compound in clinical studies?
The esterified phenpropionate group extends half-life to ~6 days via slow hydrolysis. Population PK models using nonlinear mixed-effects (NLME) software (e.g., NONMEM) can integrate variables such as:
Q. What thermodynamic properties are critical for optimizing this compound crystallization processes?
Temperature-dependent properties include:
- Heat capacity (Cpg) : Ranges from 1233.31 J/mol·K at 1031.30 K to 1385.56 J/mol·K at 1286.98 K .
- Melting point : 85–87°C, with polymorphism risks requiring differential scanning calorimetry (DSC) monitoring .
Crystallization solvents (e.g., acetone/water mixtures) must be selected to minimize solvate formation .
Methodological Considerations
Q. How should researchers design studies to evaluate this compound’s osteogenic effects in osteoporosis models?
- In vitro : Use human osteoblast-like cells (SaOS-2) with assays for alkaline phosphatase (ALP) activity and mineralization (Alizarin Red staining) .
- In vivo : Ovariectomized rat models, with bone mineral density (BMD) measured via dual-energy X-ray absorptiometry (DXA) at 12-week intervals .
Dose-response curves (1–10 mg/kg/week) should account for androgen receptor saturation thresholds .
Q. What strategies mitigate cross-reactivity in immunoassays for this compound metabolites?
Metabolites like 19-norandrosterone glucuronide may cross-react with testosterone antibodies. Solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
